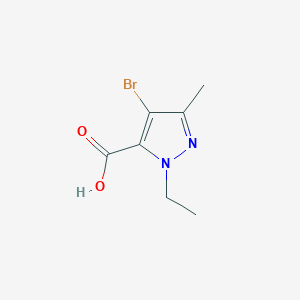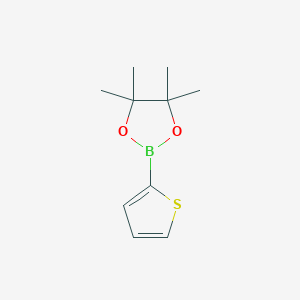
Heptyl methyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl methyl methylphosphonate (HMMP) is a chemical compound that belongs to the class of organophosphates. It is a colorless, odorless, and oily liquid that has been extensively studied for its various applications in scientific research. HMMP is a derivative of the nerve agent VX, which is a potent chemical weapon that has been banned by the Chemical Weapons Convention. However, HMMP has found its use in various research fields, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
Heptyl methyl methylphosphonate acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the cholinergic receptors. This overstimulation leads to various physiological effects, including muscle spasms, convulsions, respiratory failure, and ultimately death.
Biochemische Und Physiologische Effekte
Heptyl methyl methylphosphonate has been shown to have various biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This can result in overstimulation of the cholinergic receptors, leading to various symptoms such as miosis, salivation, lacrimation, and bronchoconstriction. Heptyl methyl methylphosphonate can also cause muscle spasms, convulsions, respiratory failure, and ultimately death.
Vorteile Und Einschränkungen Für Laborexperimente
Heptyl methyl methylphosphonate has several advantages and limitations for lab experiments. One of the advantages is that it is a surrogate for VX, which is a potent chemical weapon that cannot be used in research due to ethical and safety concerns. Heptyl methyl methylphosphonate shares similar chemical properties and mechanisms of action with VX, making it a suitable alternative for research purposes. However, one of the limitations of Heptyl methyl methylphosphonate is that it is a toxic and hazardous chemical that requires specialized equipment and expertise to handle safely.
Zukünftige Richtungen
There are several future directions for research on Heptyl methyl methylphosphonate. One of the areas of research is the development of antidotes and therapies for nerve agent poisoning. Heptyl methyl methylphosphonate can be used to study the efficacy and safety of various antidotes and therapies for nerve agent poisoning. Another area of research is the study of the long-term effects of nerve agent exposure on various organs and tissues. Heptyl methyl methylphosphonate can be used to study the chronic effects of nerve agent exposure and develop strategies for prevention and treatment. Additionally, Heptyl methyl methylphosphonate can be used to develop new analytical methods for the detection and quantification of nerve agents in various matrices.
Synthesemethoden
The synthesis of Heptyl methyl methylphosphonate involves the reaction of heptyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction yields Heptyl methyl methylphosphonate as a product, which is then purified through distillation and recrystallization. The synthesis of Heptyl methyl methylphosphonate is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Heptyl methyl methylphosphonate has been extensively used in scientific research as a surrogate for VX, as it shares similar chemical properties and mechanisms of action. Heptyl methyl methylphosphonate has been used to study the biochemical and physiological effects of nerve agents on various organs and tissues. It has also been used to develop antidotes and therapies for nerve agent poisoning.
Eigenschaften
CAS-Nummer |
170275-60-2 |
|---|---|
Produktname |
Heptyl methyl methylphosphonate |
Molekularformel |
C9H21O3P |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
1-[methoxy(methyl)phosphoryl]oxyheptane |
InChI |
InChI=1S/C9H21O3P/c1-4-5-6-7-8-9-12-13(3,10)11-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
JZUXTBAFHRYUAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCOP(=O)(C)OC |
Kanonische SMILES |
CCCCCCCOP(=O)(C)OC |
Synonyme |
Heptyl methyl methylphosphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
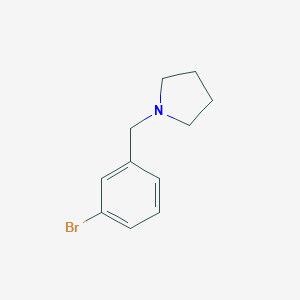
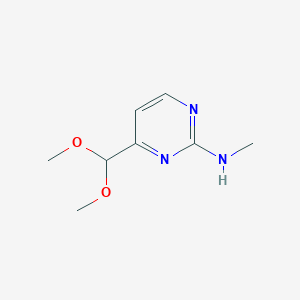
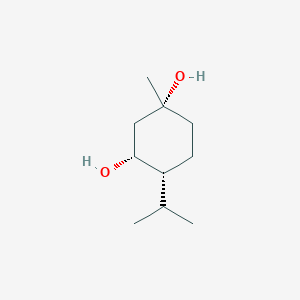
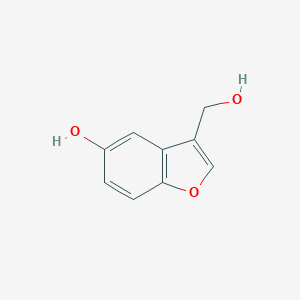
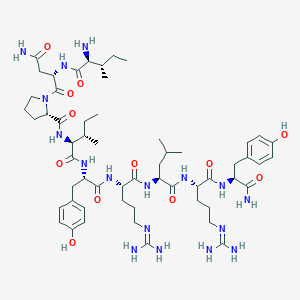
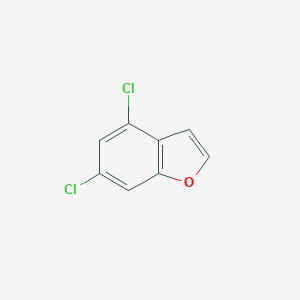
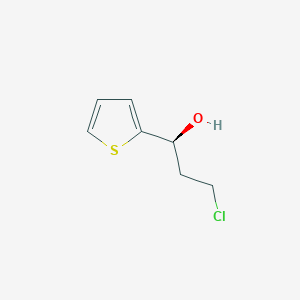
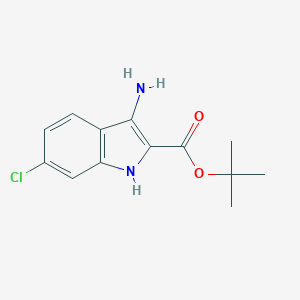
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

